Cas no 2138515-62-3 (1-2-(4-amino-2H-1,2,3-triazol-2-yl)propanoyl-3-methylurea)

1-2-(4-Amino-2H-1,2,3-triazol-2-yl)propanoyl-3-methylurea is a specialized heterocyclic compound featuring a triazole core functionalized with an amino group and a methylurea moiety. Its structural complexity offers unique reactivity, making it valuable in pharmaceutical and agrochemical research. The presence of both amino and urea functionalities enhances its potential as a building block for bioactive molecules, particularly in the development of enzyme inhibitors or receptor modulators. The triazole ring contributes to metabolic stability, while the propanoyl linker provides flexibility for further derivatization. This compound is suited for applications requiring precise molecular interactions, such as targeted drug design or crop protection agents. Its synthetic versatility and stability under physiological conditions make it a promising candidate for advanced research applications.
1-2-(4-amino-2H-1,2,3-triazol-2-yl)propanoyl-3-methylurea structure
2138515-62-3 structure
商品名:1-2-(4-amino-2H-1,2,3-triazol-2-yl)propanoyl-3-methylurea
CAS番号:2138515-62-3
MF:C7H12N6O2
メガワット:212.209179878235
CID:6232088
PubChem ID:165874537

1-2-(4-amino-2H-1,2,3-triazol-2-yl)propanoyl-3-methylurea 化学的及び物理的性質

名前と識別子

    • 1-2-(4-amino-2H-1,2,3-triazol-2-yl)propanoyl-3-methylurea
    • EN300-1114227
    • 2138515-62-3
    • 1-[2-(4-amino-2H-1,2,3-triazol-2-yl)propanoyl]-3-methylurea
    • インチ: 1S/C7H12N6O2/c1-4(6(14)11-7(15)9-2)13-10-3-5(8)12-13/h3-4H,1-2H3,(H2,8,12)(H2,9,11,14,15)
    • InChIKey: HDWFJGROVIECBQ-UHFFFAOYSA-N
    • ほほえんだ: O=C(C(C)N1N=CC(N)=N1)NC(NC)=O

計算された属性

  • せいみつぶんしりょう: 212.10217365g/mol
  • どういたいしつりょう: 212.10217365g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 258
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 115Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.1

1-2-(4-amino-2H-1,2,3-triazol-2-yl)propanoyl-3-methylurea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1114227-0.5g
1-[2-(4-amino-2H-1,2,3-triazol-2-yl)propanoyl]-3-methylurea
2138515-62-3 95%
0.5g
$1262.0 2023-10-27
Enamine
EN300-1114227-0.1g
1-[2-(4-amino-2H-1,2,3-triazol-2-yl)propanoyl]-3-methylurea
2138515-62-3 95%
0.1g
$1157.0 2023-10-27
Enamine
EN300-1114227-1g
1-[2-(4-amino-2H-1,2,3-triazol-2-yl)propanoyl]-3-methylurea
2138515-62-3 95%
1g
$1315.0 2023-10-27
Enamine
EN300-1114227-5g
1-[2-(4-amino-2H-1,2,3-triazol-2-yl)propanoyl]-3-methylurea
2138515-62-3 95%
5g
$3812.0 2023-10-27
Enamine
EN300-1114227-0.05g
1-[2-(4-amino-2H-1,2,3-triazol-2-yl)propanoyl]-3-methylurea
2138515-62-3 95%
0.05g
$1104.0 2023-10-27
Enamine
EN300-1114227-10g
1-[2-(4-amino-2H-1,2,3-triazol-2-yl)propanoyl]-3-methylurea
2138515-62-3 95%
10g
$5652.0 2023-10-27
Enamine
EN300-1114227-0.25g
1-[2-(4-amino-2H-1,2,3-triazol-2-yl)propanoyl]-3-methylurea
2138515-62-3 95%
0.25g
$1209.0 2023-10-27
Enamine
EN300-1114227-1.0g
1-[2-(4-amino-2H-1,2,3-triazol-2-yl)propanoyl]-3-methylurea
2138515-62-3
1g
$1315.0 2023-05-26
Enamine
EN300-1114227-10.0g
1-[2-(4-amino-2H-1,2,3-triazol-2-yl)propanoyl]-3-methylurea
2138515-62-3
10g
$5652.0 2023-05-26
Enamine
EN300-1114227-2.5g
1-[2-(4-amino-2H-1,2,3-triazol-2-yl)propanoyl]-3-methylurea
2138515-62-3 95%
2.5g
$2576.0 2023-10-27

1-2-(4-amino-2H-1,2,3-triazol-2-yl)propanoyl-3-methylurea 関連文献

1-2-(4-amino-2H-1,2,3-triazol-2-yl)propanoyl-3-methylureaに関する追加情報

Comprehensive Overview of 1-2-(4-amino-2H-1,2,3-triazol-2-yl)propanoyl-3-methylurea (CAS No. 2138515-62-3): Properties, Applications, and Research Insights

In the rapidly evolving field of pharmaceutical and agrochemical research, 1-2-(4-amino-2H-1,2,3-triazol-2-yl)propanoyl-3-methylurea (CAS No. 2138515-62-3) has emerged as a compound of significant interest. This molecule, characterized by its unique triazole and urea functional groups, exhibits versatile chemical properties that make it a promising candidate for various applications. Researchers and industry professionals are increasingly exploring its potential in drug discovery, crop protection, and material science, aligning with current trends in sustainable and precision-driven solutions.

The structural backbone of 1-2-(4-amino-2H-1,2,3-triazol-2-yl)propanoyl-3-methylurea includes a 1,2,3-triazole ring, a moiety known for its stability and bioactivity. This feature has spurred investigations into its role as a bioisostere in medicinal chemistry, particularly in the design of kinase inhibitors and antimicrobial agents. Recent studies highlight its potential to address challenges like antibiotic resistance and cancer therapy, topics frequently searched in academic and healthcare forums. Additionally, its urea linkage contributes to hydrogen-bonding capabilities, enhancing interactions with biological targets.

From an agrochemical perspective, CAS No. 2138515-62-3 is being evaluated for its efficacy in plant disease management. The 4-amino-2H-1,2,3-triazol-2-yl group may act as a scaffold for novel pesticides or herbicides, addressing growing demand for eco-friendly alternatives. This aligns with global searches for "green chemistry in agriculture" and "sustainable crop solutions". Its mode of action, possibly involving enzyme inhibition, is a subject of ongoing research, with preliminary data suggesting low environmental persistence—a key concern among regulators and farmers alike.

Synthetic accessibility is another advantage of 1-2-(4-amino-2H-1,2,3-triazol-2-yl)propanoyl-3-methylurea. Modern click chemistry techniques enable efficient modular assembly of its triazole core, a process often queried in organic synthesis databases. Scalability and cost-effectiveness further bolster its industrial appeal, particularly for high-throughput screening libraries. Computational studies, including molecular docking and QSAR modeling, are also being employed to predict its bioactivity profiles—a methodology frequently searched by computational chemists.

Safety and regulatory aspects of CAS No. 2138515-62-3 remain under scrutiny, though current data indicate favorable toxicological profiles. Its non-inclusion in restricted substance lists makes it a viable option for cross-border research collaborations. As interest grows in AI-driven compound design, this molecule serves as a case study for integrating machine learning with experimental validation—a hot topic in cheminformatics communities.

In conclusion, 1-2-(4-amino-2H-1,2,3-triazol-2-yl)propanoyl-3-methylurea represents a multifaceted compound with untapped potential. Its relevance to personalized medicine, smart farming, and green synthesis positions it at the intersection of contemporary scientific and industrial priorities. Future research directions may explore its structure-activity relationships in greater depth, answering prevalent search queries like "how to optimize triazole-based compounds" or "urea derivatives in drug development".

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